2-Amino-5-bromopyridine
Overview
Description
Mechanism of Action
Target of Action
2-Amino-5-bromopyridine is a brominated aromatic amine reagent . It is primarily used for labeling of model reducing-end oligosaccharides via reductive amination . The primary targets of this compound are therefore reducing-end oligosaccharides.
Mode of Action
The compound interacts with its targets through a process known as reductive amination . In this process, the bromine atom in the this compound structure can participate in various coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions .
Biochemical Pathways
The compound is involved in the synthesis of polycyclic azaarenes . It has been used to study the hydrogen-bonding patterns in the this compound benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
Pharmacokinetics
It is known that the compound is soluble in methanol, chloroform, and ethyl acetate, and slightly soluble in water .
Result of Action
The result of the action of this compound is the formation of labeled reducing-end oligosaccharides . This labeling allows for the study and identification of these oligosaccharides in various biochemical processes.
Biochemical Analysis
Biochemical Properties
The structure of 2-Amino-5-bromopyridine allows it to participate in various organic transformations. For instance, the bromine atom in the structure can participate in various coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions .
Molecular Mechanism
The molecular mechanism of this compound is largely dependent on the specific reactions it is involved in. In palladium-catalyzed coupling reactions, for example, the bromine atom reacts with nucleophiles such as organoboron compounds or alkynes to form coupled products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-bromopyridine can be synthesized through several methods. One common approach involves the bromination of 2-aminopyridine using bromine or a brominating agent under controlled conditions . Another method includes the reduction of 2-amino-5-bromo-3-nitropyridine using reducing agents such as iron and aqueous acidified ethanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, followed by purification steps such as distillation, washing, and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromopyridine undergoes various types of chemical reactions, including:
Reductive Amination: This compound can be used in reductive amination reactions to label model reducing-end oligosaccharides.
Common Reagents and Conditions:
Suzuki Coupling Reaction: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an organoboron compound.
Sonogashira Coupling Reaction: Requires a palladium catalyst, a copper co-catalyst, and an alkyne.
Major Products:
Scientific Research Applications
2-Amino-5-bromopyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-5-chloropyridine
- 2-Amino-5-iodopyridine
- 2-Amino-4-bromopyridine
- 2-Amino-3-bromopyridine
- 2-Amino-6-bromopyridine
Comparison: 2-Amino-5-bromopyridine is unique due to its specific bromine substitution at the 5-position, which imparts distinct reactivity compared to other halogenated pyridines. For example, 2-Amino-5-iodopyridine may exhibit different reactivity due to the larger size and different electronic properties of the iodine atom . Similarly, 2-Amino-5-chloropyridine may have different reaction conditions and products due to the presence of chlorine instead of bromine .
Properties
IUPAC Name |
5-bromopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOLHUGPTDEKCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Record name | 2-amino-5-bromopyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022144 | |
Record name | 2-Amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-97-5 | |
Record name | 2-Amino-5-bromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1072-97-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26282 | |
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Record name | 2-Amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-5-BROMOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5QE8XW52U | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Amino-5-bromopyridine?
A: this compound has the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A: Researchers frequently employ techniques such as IR, UV–Vis, 1H NMR, and 13C NMR spectroscopy to characterize this compound and its derivatives. [, , , , ]
Q3: Are there any notable structural features of this compound revealed by crystallographic studies?
A: X-ray diffraction analyses reveal that this compound often participates in halogen bonding interactions. For example, in trezimide and tennimide macrocycles, the bromine atom engages in short C–Br⋯OCcarbonyl and C–Br⋯Naromatic halogen bonds, influencing the supramolecular assembly of these structures. []
Q4: Can this compound be used as a building block for synthesizing other compounds?
A: Absolutely. This compound serves as a valuable starting material for constructing a diverse range of compounds. For instance, it acts as a precursor in synthesizing substituted pyridine derivatives through reactions like the one-pot three-component interaction with ylidenecyanoacetamides (or ylidenemalononitriles), malononitrile, and (S)-(-)-1-phenylethylamine. []
Q5: Is the bromine atom in this compound easily substituted?
A: The reactivity of the bromine atom can be influenced by reaction conditions and catalysts. Studies have shown that palladium-catalyzed amination of 2,5-dibromopyridine selectively substitutes the bromine at the 2-position, yielding this compound as the major product. []
Q6: Are there methods for regioselectively functionalizing this compound?
A: Yes, a combination of directed metalation and halogen/magnesium exchange reactions can be employed to achieve regioselective functionalization of this compound at different ring positions. []
Q7: Does this compound have any known biological activity?
A: While this compound itself might not possess potent biological activity, it serves as a crucial building block for synthesizing biologically relevant molecules. One example is its use in preparing pyridine C-nucleoside phosphoramidites, which are valuable tools for investigating the role of cytosine in RNA. []
Q8: Can this compound be incorporated into metal complexes?
A: Yes, it readily coordinates with metal ions. Research demonstrates the synthesis of copper(II) and cobalt(II) complexes using this compound as a ligand. These complexes exhibit interesting spectroscopic and magnetic properties. []
Q9: Are there any potential applications of this compound-containing metal complexes?
A: Palladium complexes incorporating pyridine ligands substituted with this compound have shown promise as potential anti-hepatocellular carcinoma agents against human HepG2 cells. []
Q10: How is computational chemistry used to study this compound?
A: Computational methods, including DFT calculations, are employed to investigate various aspects of this compound, such as predicting the regioselectivity of reactions involving this compound. These calculations can provide insights into the electronic factors governing reactivity. []
Q11: What are the environmental implications of using this compound?
A: While specific data on the environmental impact of this compound might be limited, it's crucial to consider its potential effects and explore strategies for responsible waste management and recycling. Research into biodegradable alternatives could contribute to mitigating any negative environmental impacts. [, ]
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